
4-Iodo-2,6-bis(hydroxymethyl)pyridine
説明
4-Iodo-2,6-bis(hydroxymethyl)pyridine is a chemical compound with the molecular formula C7H8INO2 and a molecular weight of 265.05 . It is used in various chemical reactions due to its unique structure .
Synthesis Analysis
A novel one-pot biocatalytic process has been demonstrated for the preparation of 2,6-bis(hydroxymethyl)pyridine, a versatile chemical intermediate, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .Molecular Structure Analysis
The molecular structure of 4-Iodo-2,6-bis(hydroxymethyl)pyridine consists of a pyridine ring substituted with an iodine atom at the 4th position and hydroxymethyl groups at the 2nd and 6th positions .Physical And Chemical Properties Analysis
4-Iodo-2,6-bis(hydroxymethyl)pyridine has a melting point of 153 °C and a predicted boiling point of 386.5±42.0 °C. It has a predicted density of 2.002±0.06 g/cm3 and a predicted pKa of 12.67±0.10 .科学的研究の応用
Fluorescence Properties in Lanthanide Complexes
A study conducted by Rui (2006) explored the synthesis of novel pyridine-2,6-dicarboxylic acid derivatives, including 4-(hydroxymethyl)pyridine-2,6-dicarboxylate. This compound was used as a ligand in lanthanide complexes with Tb(III) and Eu(III). The research found that the presence of the 4-hydroxymethyl group in 4-HMDPA could weaken the fluorescence intensity of these lanthanide complexes. The study also noted that the fluorescence intensities of these complexes are influenced by the pH of the solution and the dipole moment of the solvent molecules, with the strongest fluorescence observed in neutral aqueous solutions (Rui, 2006).
Synthesis and Characterization of Novel Polyimides
Wang et al. (2006) synthesized a novel pyridine-containing aromatic dianhydride monomer, derived in part from 2,6-bis(4-hydroxybenzoyl)pyridine. The study focused on creating new polyimides with pyridine moieties in their main chain, which exhibited good solubility, thermal stability, and mechanical properties. The research indicates potential applications in materials science, particularly in the development of high-performance polymers (Wang et al., 2006).
Potential in Fluoroimmunoassays
Another study by Rui-ren et al. (2006) also investigated pyridine-2,6-dicarboxylic acid derivatives, including 4-(hydroxymethyl)pyridine-2,6-dicarboxylate, as ligands in lanthanide complexes. The research highlighted that these compounds, particularly 4-BMDPA, show promise as sensitizers in time-resolved fluoroimmunoassays, a technique used in bioanalytical chemistry (Rui-ren et al., 2006).
Application in Synthesis of Complexes
Silva et al. (1997) prepared new heterocyclic ligands, including 2,6-bis-(2′-hydroxyphenyl)pyridine, and analyzed their molecular structures through X-ray analysis. The study contributes to the understanding of molecular orientation and interactions in such compounds, potentially informing the design of more complex molecular structures in chemistry (Silva et al., 1997).
Catalysis and Chemical Synthesis
In 2016, Verma et al. developed a catalytic system involving bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) for the regioselective synthesis of bromo/iodo lactones and bromooxepanes. The study demonstrates the utility of pyridine derivatives in catalysis, particularly in synthetic organic chemistry (Verma et al., 2016).
特性
IUPAC Name |
[6-(hydroxymethyl)-4-iodopyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXQIUGIOABMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556544 | |
| Record name | (4-Iodopyridine-2,6-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2,6-bis(hydroxymethyl)pyridine | |
CAS RN |
120491-91-0 | |
| Record name | (4-Iodopyridine-2,6-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




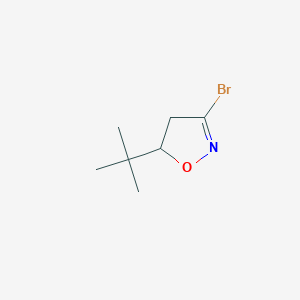


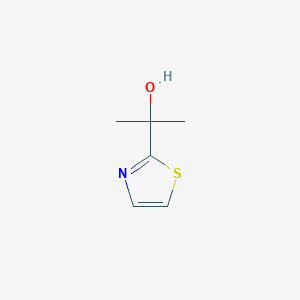
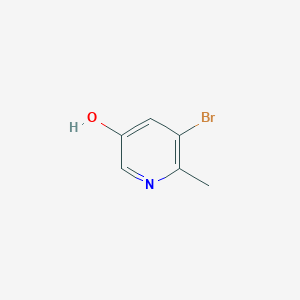
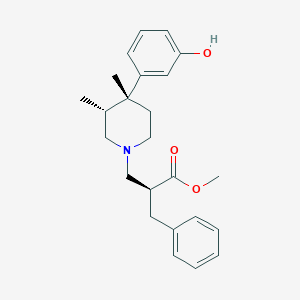

![N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B176036.png)


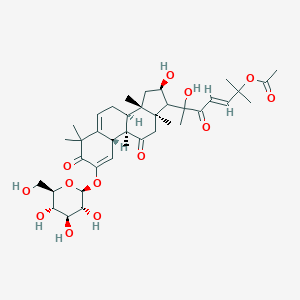
![Bis[4-(dipropylamino)phenyl]methanone](/img/structure/B176044.png)
![1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane](/img/structure/B176047.png)